molecular formula C24H29N5O5S2 B2822861 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 868212-74-2

4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Katalognummer: B2822861
CAS-Nummer: 868212-74-2
Molekulargewicht: 531.65
InChI-Schlüssel: SIQNXACBXANGEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzamide core substituted with two distinct sulfamoyl groups:

  • Position 1: A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
  • Position 2: A sulfamoyl group linked to a 4-methylpyrimidin-2-yl moiety on the adjacent phenyl ring.

Molecular Formula: C₂₄H₂₉N₅O₅S₂ (MW: 531.65 g/mol) .
Key Features:

  • The butyl(ethyl) substituent introduces moderate hydrophobicity (inferred from alkyl chain length).

Eigenschaften

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S2/c1-4-6-17-29(5-2)36(33,34)22-11-7-19(8-12-22)23(30)27-20-9-13-21(14-10-20)35(31,32)28-24-25-16-15-18(3)26-24/h7-16H,4-6,17H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQNXACBXANGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate reagents, solvents, and catalysts, as well as the development of efficient purification methods to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights critical differences in substituents, molecular weight, and physicochemical properties among selected analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula MW (g/mol) XLogP3 Melting Point (°C) Key References
Target Compound: 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide R₁ = butyl-ethyl, R₂ = 4-methylpyrimidin-2-yl C₂₄H₂₉N₅O₅S₂ 531.65 ~3.2* Not reported
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide R₁ = diisobutyl C₂₆H₃₃N₅O₅S₂ 559.70 3.5 Not reported
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide R₁ = nitro, R₂ = H C₁₈H₁₅N₅O₅S 413.41 1.5 270–272
(S)-4-chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) R₁ = Cl, R₂ = tetrahydrofuran C₁₈H₁₈ClN₃O₅S 423.87 Not reported 256–258
4-[ethyl-(phenylmethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide R₁ = ethyl-benzyl C₂₉H₃₀N₅O₅S₂ 604.72 ~4.0* Not reported

*XLogP3 values estimated based on structural similarities.

Key Observations :

  • Substituent Effects :
    • Hydrophobicity : Larger alkyl groups (e.g., diisobutyl , ethyl-benzyl ) increase lipophilicity (higher XLogP3), which may enhance membrane permeability but reduce aqueous solubility.
    • Melting Points : Electron-withdrawing groups (e.g., nitro , chloro ) elevate melting points due to stronger intermolecular forces.
  • Molecular Weight : The target compound (531.65 g/mol) falls within the mid-range of analogs, balancing bioavailability and synthetic feasibility.
Antifungal Activity
  • LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups) demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s butyl(ethyl) substituents may improve membrane penetration compared to smaller analogs.
Enzyme Inhibition
  • Urease Inhibition : Compound 16 (2,3-dimethylphenyl-substituted benzamide) showed urease inhibitory activity with IC₅₀ values in the micromolar range . The pyrimidine ring in the target compound could enhance binding to enzyme active sites through hydrogen bonding.

Q & A

Q. What multi-step synthesis approaches are optimal for synthesizing this compound, considering functional group reactivity?

Methodological Answer: The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide requires careful planning due to its sulfonamide and pyrimidine functional groups. A typical approach involves:

  • Step 1: Reacting a pyrimidin-2-amine precursor with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the pyrimidine-sulfonamide intermediate .
  • Step 2: Coupling the intermediate with a benzamide-containing moiety via amidation or nucleophilic substitution. Dimethylformamide (DMF) or dichloromethane (DCM) are preferred solvents, and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance yield .
  • Critical Parameters: Temperature (often 0–25°C), pH control (neutral to mildly basic), and inert atmosphere (N₂ or Ar) to prevent side reactions .

Q. Table 1: Synthesis Conditions Comparison

StepReagents/ConditionsYield Optimization TipsEvidence
1Pyrimidin-2-amine + sulfonyl chloride, triethylamine, DCMSlow addition of sulfonyl chloride to avoid overheating
2Benzamide derivative, EDC, DMF, 25°CUse molecular sieves to absorb moisture

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer: Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays). Use reverse-phase C18 columns with UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and pyrimidine ring proton environments. DMSO-d₆ is a suitable solvent due to the compound’s low solubility in CDCl₃ .
  • Infrared Spectroscopy (IR): Identify sulfonamide (1320–1160 cm⁻¹, S=O stretching) and amide (1650–1600 cm⁻¹, C=O) functional groups .

Q. What initial biological screening assays are recommended to evaluate therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes like carbonic anhydrase or kinases, given the sulfonamide group’s propensity for active-site binding .
  • Antimicrobial Screening: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with variations in substituents (e.g., butyl vs. ethyl groups on the sulfamoyl moiety). Use molecular docking to predict binding affinity differences .
  • Functional Group Swapping: Synthesize derivatives where the 4-methylpyrimidine is replaced with 4,6-dimethylpyrimidine (as in ). Test these in parallel to isolate structural contributors to activity .
  • Data Normalization: Account for assay variability (e.g., cell line passage number, enzyme batch) by repeating experiments with internal controls .

Q. What strategies enhance metabolic stability and bioavailability without compromising activity?

Methodological Answer:

  • Trifluoromethyl Substitution: Introduce -CF₃ groups to increase lipophilicity and metabolic resistance, as seen in analogs with improved pharmacokinetic profiles .
  • Prodrug Design: Mask polar sulfonamide groups with ester or glycoside moieties to enhance absorption, followed by enzymatic cleavage in vivo .
  • Salt Formation: Prepare sodium or hydrochloride salts to improve aqueous solubility while maintaining activity .

Q. Table 2: Bioavailability Optimization Strategies

StrategyExample ModificationImpactEvidence
TrifluoromethylationReplace -CH₃ with -CF₃ on pyrimidine↑ Lipophilicity, ↓ metabolic degradation
Prodrug DesignEsterification of sulfonamide↑ Solubility, delayed release

Q. What computational methods predict binding interactions with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase’s zinc ion) .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational changes in the enzyme-compound complex .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic interactions for precise binding energy estimates, particularly for the sulfamoyl-enzyme coordination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.